molecular formula C10H13BrF3N3 B1401790 N'-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-ethane-1,2-diamine CAS No. 1311280-05-3

N'-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-ethane-1,2-diamine

Cat. No. B1401790
M. Wt: 312.13 g/mol
InChI Key: OQFSJTBAMGGYRB-UHFFFAOYSA-N
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Description

N'-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-ethane-1,2-diamine, also known as BTPEDA, is a chemical compound that has gained significant attention in the field of scientific research in recent years. BTPEDA is a chelating agent that has been used in various applications such as metal extraction, catalysis, and medicinal chemistry.

Scientific Research Applications

Chemical Synthesis and Catalysis

  • Polymer Synthesis : Pyridyl-imine ligands derived from N'-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-ethane-1,2-diamine have been applied in the AGET and SARA ATRP (Atom Transfer Radical Polymerization) of styrene and methyl methacrylate, demonstrating improved control over polymerization processes due to the high deactivator/activator ratio facilitated by these catalysts, leading to polymers with narrow molecular weight distribution and theoretical molecular weights (Hsiao et al., 2014).
  • Corrosion Inhibition : Schiff base complexes using related ligands have shown significant corrosion inhibition properties on mild steel, highlighting a bridge between coordination chemistry and corrosion engineering. This was particularly observed in azido complexes and explained using density functional theory, indicating the potential of these complexes in protective applications (Das et al., 2017).

Material Science

  • Molecular Structures and Magnetic Properties : Research into nickel(II) thiocyanate complexes with tridentate N3 donor Schiff bases derived from similar compounds has yielded insights into their structural and magnetic properties. Such studies provide foundational knowledge for the development of new materials with specific magnetic characteristics, beneficial for electronic and spintronic devices (Bhowmik et al., 2010).

Advanced Applications

  • Optical and Dielectric Properties of Polymers : New polyimides derived from aromatic diamine monomers containing pyridine and fluorine have shown promising optical and dielectric properties. These polyimides exhibit excellent solubility, high thermal stability, and amorphous nature, making them suitable for high-performance applications in electronics and photonics (Zhang et al., 2007).

properties

IUPAC Name

N-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrF3N3/c1-17(2)4-3-15-9-8(11)5-7(6-16-9)10(12,13)14/h5-6H,3-4H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFSJTBAMGGYRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=C(C=C(C=N1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-ethane-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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